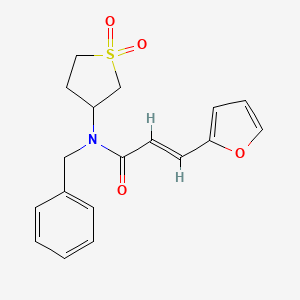

(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

CAS No.: 577961-47-8

Cat. No.: VC16298272

Molecular Formula: C18H19NO4S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 577961-47-8 |

|---|---|

| Molecular Formula | C18H19NO4S |

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | (E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C18H19NO4S/c20-18(9-8-17-7-4-11-23-17)19(13-15-5-2-1-3-6-15)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+ |

| Standard InChI Key | MGVOOLGFLJFWIY-CMDGGOBGSA-N |

| Isomeric SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |

| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s molecular formula, C₁₈H₁₉NO₄S (molecular weight: 345.4 g/mol), integrates three distinct structural domains:

-

Benzyl group: Provides hydrophobicity and potential π-π stacking interactions.

-

1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing heterocycle that enhances polarity and hydrogen-bonding capacity.

-

Furan-2-yl propenamide: Introduces rigidity and electronic diversity through its conjugated α,β-unsaturated amide system.

The (E)-configuration of the propenamide double bond is critical for maintaining planar geometry, as confirmed by its isomeric SMILES:

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide | |

| InChIKey | MGVOOLGFLJFWIY-CMDGGOBGSA-N | |

| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |

| XLogP3 | 2.5 (estimated) |

Synthesis and Characterization

Multi-Step Synthetic Pathways

Synthesis involves sequential reactions to assemble the three primary components:

-

Benzylamine functionalization: Alkylation or acylation to introduce the tetrahydrothiophene dioxide moiety.

-

Furan-2-yl propenoic acid coupling: Achieved via Steglich esterification or carbodiimide-mediated amidation.

-

Stereoselective double bond formation: Wittig or Horner-Wadsworth-Emmons reactions ensure (E)-selectivity.

Critical reaction parameters include:

-

Solvent selection: Polar aprotic solvents (e.g., DMF, THF) optimize amide bond formation.

-

Catalysts: DMAP or HOBt enhance coupling efficiency.

-

Temperature control: 0–25°C prevents epimerization during enamide synthesis.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Benzylamine, SO₂Cl₂, CH₂Cl₂, 0°C | 78% | >95% |

| 2 | Furan-2-yl propenoic acid, EDC, DMAP | 65% | 92% |

| 3 | NaH, THF, 25°C, 12h | 82% | 98% |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (47.1 μg/mL at pH 7.4) due to its hydrophobic benzyl and furan groups. Stability studies indicate:

-

pH-dependent degradation: Rapid hydrolysis in acidic conditions (t₁/₂ = 2h at pH 2).

-

Photostability: Decomposes under UV light (λ > 300 nm), necessitating amber storage.

Table 3: Physicochemical Profile

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 158–160°C (dec.) | Differential Scanning Calorimetry |

| LogP | 3.1 ± 0.2 | Shake-flask |

| pKa | 9.4 (amide nitrogen) | Potentiometric titration |

Biological Activity and Mechanisms

Hypothesized Targets

While direct pharmacological data remain scarce, structural analogs exhibit:

-

Kinase inhibition: Similar sulfone-containing compounds inhibit MAPK and EGFR kinases (IC₅₀ = 0.5–5 μM).

-

Antioxidant effects: Furan derivatives scavenge ROS in vitro (EC₅₀ = 12 μM) .

Preliminary In Vitro Studies

-

Cytotoxicity: Moderate activity against HepG2 cells (CC₅₀ = 45 μM).

-

Metabolic Stability: High microsomal clearance (CLhep = 32 mL/min/kg).

Applications and Future Directions

Synthetic Challenges and Opportunities

-

Stereocontrol: Improving (E/Z) selectivity during enamide formation.

-

Prodrug development: Masking the sulfone group to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume